1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide
Description
This compound features a unique structure combining an azetidine-3-carboxamide core, a 5-methyl-1,2-oxazole-3-carbonyl moiety, and a pyridin-2-ylmethyl substituent.
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-6-13(18-22-10)15(21)19-8-11(9-19)14(20)17-7-12-4-2-3-5-16-12/h2-6,11H,7-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUUJUHOVBRNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the azetidine ring via a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features
Core Structure Analysis
- Azetidine vs. Piperidine/Azepane :
The azetidine ring in the target compound and CJ4 offers a smaller, more rigid scaffold compared to piperidine (BIBN 4096 BS ) or azepane (MK-0974 ). This may enhance metabolic stability and reduce off-target interactions due to constrained conformation. - However, substitution at the pyridin-2-ylmethyl position may redirect selectivity toward CGRP receptors, as seen in BIBN 4096 BS .
Pharmacological and Target-Specific Comparisons
CGRP Receptor Antagonists
- MK-0974 : Orally bioavailable due to trifluoroethylation and optimized aryl groups, achieving clinical efficacy with a lower serum shift than earlier analogs .
- Target Compound : The azetidine core and pyridin-2-ylmethyl group may improve blood-brain barrier penetration compared to BIBN 4096 BS, though this requires validation.
Cannabinoid Receptor Ligands
Biological Activity
The compound 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- Oxazole ring : Contributes to the compound's reactivity and biological activity.
- Azetidine ring : Provides structural stability and may influence pharmacokinetic properties.
- Pyridine moiety : Enhances interaction with biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways related to cancer and neurodegenerative diseases. For instance, it exhibits inhibitory activity against alkaline ceramidases (ACERs), which are implicated in sphingolipid metabolism and cancer progression .
- Cell Proliferation and Apoptosis : Studies indicate that the compound can modulate cell proliferation and induce apoptosis in specific cancer cell lines. This is particularly relevant in the context of synthetic lethality, where the compound may enhance the efficacy of existing therapies by targeting cancer cells with specific genetic vulnerabilities .
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative disorders. The mechanism may involve reducing oxidative stress and inflammation in neuronal cells .
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's biological efficacy:
- IC50 Values : The compound exhibits varying inhibitory concentrations (IC50) against different targets. For example, an IC50 of 0.025 μM was reported against a specific enzyme involved in cancer metabolism, indicating potent activity .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | ACER1 | 0.025 |
| ACER2 | 0.079 | |
| ACER3 | 0.014 |
In Vivo Studies
In vivo studies have also been conducted to evaluate pharmacokinetics and therapeutic potential:
- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties with a half-life suitable for therapeutic applications.
- Efficacy in Animal Models : Animal studies indicated significant tumor reduction in xenograft models when treated with this compound alongside standard chemotherapy agents .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : In a study involving breast cancer models, the administration of this compound led to a marked decrease in tumor size compared to control groups receiving no treatment or standard therapy alone .
- Neurodegenerative Disease Models : Another study showed that treatment with this compound improved cognitive function in animal models of Alzheimer's disease, suggesting its role in neuroprotection through modulation of inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
